Carbaprostacyclin-biotin
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Overview
Description
Carbaprostacyclin is a structural analog of prostacyclin (PGI2) with about 1/10 the receptor binding affinity of prostacyclin. Carbaprostacyclin is a relatively indiscriminant ligand for prostaglandin receptors, binding to all the recombinant human PG receptors, except the TP receptor, with an affinity which is a significant fraction of the natural ligand. Carbaprostacyclin-biotin is therefore a useful affinity ligand for the binding and purification of a number of different receptors subtypes.
Scientific Research Applications
Biotin and Metabolic Diseases
Biotin, a component of Carbaprostacyclin-biotin, shows potential in metabolic disease management. A study indicated that high doses of biotin might positively impact disability and progression in progressive multiple sclerosis, suggesting its role in managing such chronic conditions (Sedel et al., 2015).
Biotin and Blood Lipid Regulation
Research demonstrates that biotin supplementation can significantly reduce plasma triacylglycerol and VLDL concentrations in type 2 diabetic and nondiabetic subjects with hypertriglyceridemia. This highlights biotin's potential in managing blood lipid levels (Revilla-Monsalve et al., 2006).
Biotin in Gene Expression and DNA Damage Response
Biotin's role extends to gene expression and cellular response to DNA damage. Its unique sub-structures allow for strong intermolecular bonding and covalent coupling, essential in biotechnological applications. However, exposure to electrons can disrupt these functionalities (Keller et al., 2013).
Biotin in Nutritional Biochemistry
Biotin serves as a coenzyme for carboxylases and is involved in chromatin structure and gene regulation. This review details its role in mammalian metabolism, including biotin analysis, markers of biotin status, and biological functions (Zempleni et al., 2021).
Biotin in Neurological Research
A study on antiepileptic drugs and astrocytes includes carbamazepine, which is structurally related to this compound. It explores biochemical changes in rat astrocyte cultures due to anticonvulsant treatment, contributing to our understanding of neurological responses to such compounds (Pavone & Cardile, 2003).
Biotin in Biotechnological Production
Creating biotin-independent strains of Escherichia coli for enhanced streptavidin production showcases biotin's biotechnological applications. This research could lead to more efficient production methods in biotechnology, especially concerning high-value proteins (Jeschek et al., 2017).
Properties
Molecular Formula |
C36H60N4O5S |
---|---|
Molecular Weight |
661 |
InChI |
InChI=1S/C36H60N4O5S/c1-2-3-5-13-27(41)17-18-28-29-22-25(21-26(29)23-31(28)42)12-6-8-15-33(43)37-19-10-4-11-20-38-34(44)16-9-7-14-32-35-30(24-46-32)39-36(45)40-35/h12,17-18,26-32,35,41-42H,2-11,13-16,19-24H2,1H3,(H,37,43)(H,38,44)(H2,39,40,45)/b18-17 |
InChI Key |
BUWVEEWXRZYESR-DYCKKSOUSA-N |
SMILES |
CCCCC[C@H](O)/C=C/[C@H]1[C@H](O)C[C@@H]2C/C(=CCCCC(=O)NCCCCCNC(=O)CCCC[C@H]3SC[C@@H]4NC(=O)N[C@H]34)/C[C@H]12 |
Synonyms |
Carbacyclin-biotin; cPGI-biotin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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